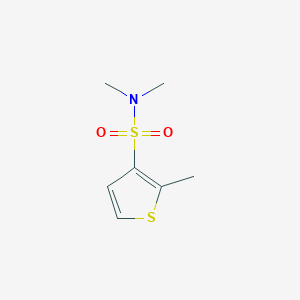![molecular formula C9H11FO2 B11715136 [2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
[2-(2-Fluoroethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Fluorethoxy)phenyl]methanol: ist eine organische Verbindung mit der Summenformel C9H11FO2. Es ist ein Derivat von Phenylmethanol, bei dem der Phenylring durch eine 2-Fluorethoxygruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von [2-(2-Fluorethoxy)phenyl]methanol beinhaltet typischerweise die Reaktion von Phenylmethanol mit 2-Fluorethanol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen beinhalten oft:
Katalysator: Säure- oder Basekatalysatoren können verwendet werden, um die Reaktion zu erleichtern.
Temperatur: Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Lösungsmittel: Übliche Lösungsmittel umfassen polare aprotische Lösungsmittel wie Dimethylsulfoxid oder Acetonitril.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von [2-(2-Fluorethoxy)phenyl]methanol kontinuierliche Fließreaktoren umfassen, um die Ausbeute und Effizienz zu optimieren. Der Einsatz von Hochdurchsatz-Screening-Techniken kann helfen, die effektivsten Katalysatoren und Reaktionsbedingungen zu identifizieren.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: [2-(2-Fluorethoxy)phenyl]methanol kann Oxidationsreaktionen eingehen, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Kohlenwasserstoffe umwandeln.
Substitution: Die Fluorethoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Übliche Reagenzien und Bedingungen:
Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von [2-(2-Fluorethoxy)phenyl]aldehyd oder [2-(2-Fluorethoxy)phenyl]carbonsäure.
Reduktion: Bildung von [2-(2-Fluorethoxy)phenyl]methan.
Substitution: Bildung verschiedener substituierter Phenylmethanole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie:
Synthese komplexer Moleküle: [2-(2-Fluorethoxy)phenyl]methanol wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Studium von Reaktionsmechanismen: Die Verbindung wird in der Forschung verwendet, um die Mechanismen verschiedener organischer Reaktionen zu untersuchen.
Biologie:
Biochemische Studien: Die Verbindung wird in biochemischen Studien verwendet, um die Auswirkungen von Fluorethoxygruppen auf die biologische Aktivität zu untersuchen.
Enzyminhibition: Es wird auf sein Potenzial untersucht, bestimmte Enzyme zu hemmen, was therapeutische Anwendungen haben könnte.
Medizin:
Arzneimittelentwicklung: [2-(2-Fluorethoxy)phenyl]methanol wird als potenzieller Leitverbindung bei der Entwicklung neuer Arzneimittel untersucht.
Pharmakokinetik: Es werden Studien durchgeführt, um seine Absorption, Verteilung, Metabolisierung und Ausscheidung im Körper zu verstehen.
Industrie:
Materialwissenschaft: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. verbesserte thermische Stabilität oder Beständigkeit gegen Abbau.
Chemische Produktion: Es wird als Baustein bei der Produktion verschiedener Chemikalien und Materialien verwendet.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [2-(2-Fluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of [2-(2-Fluoroethoxy)phenyl]aldehyde or [2-(2-Fluoroethoxy)phenyl]carboxylic acid.
Reduction: Formation of [2-(2-Fluoroethoxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [2-(2-Fluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of fluoroethoxy groups on biological activity.
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, which could have therapeutic applications.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new pharmaceuticals.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in the body.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Chemical Manufacturing: It is used as a building block in the production of various chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von [2-(2-Fluorethoxy)phenyl]methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Fluorethoxygruppe kann die Bindungsaffinität der Verbindung zu diesen Zielstrukturen erhöhen, was zu einer erhöhten biologischen Aktivität führt. Die beteiligten Pfade können Folgendes umfassen:
Enzyminhibition: Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet.
Rezeptormodulation: Es kann die Aktivität spezifischer Rezeptoren modulieren, was zu Veränderungen in zellulären Signalwegen führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
[2-(2-Methoxyethoxy)phenyl]methanol: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Fluorethoxygruppe.
[2-(2-Chlorethoxy)phenyl]methanol: Ähnliche Struktur, aber mit einer Chlorethoxygruppe anstelle einer Fluorethoxygruppe.
[2-(2-Bromethoxy)phenyl]methanol: Ähnliche Struktur, aber mit einer Brome
Eigenschaften
IUPAC Name |
[2-(2-fluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHUGMJQPLJJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
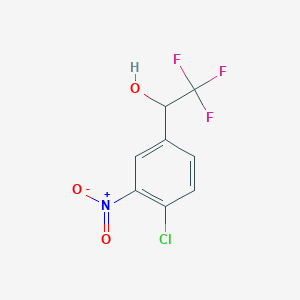
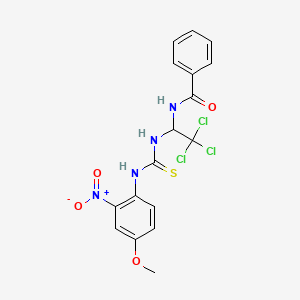
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
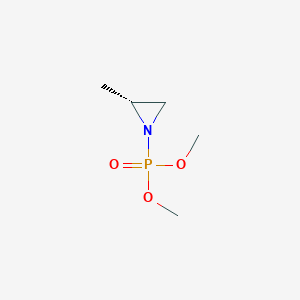

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
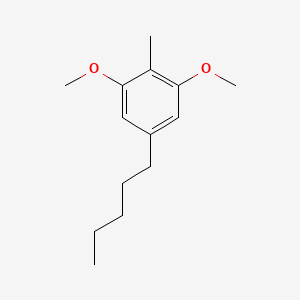


![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
